molecular formula C10H9F3N2O4 B6310888 1,3-Dinitro-5-(trifluoromethyl)mesitylene CAS No. 2088942-37-2

1,3-Dinitro-5-(trifluoromethyl)mesitylene

Cat. No.: B6310888
CAS No.: 2088942-37-2
M. Wt: 278.18 g/mol
InChI Key: HLFHGEVJHGNWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinitro-5-(trifluoromethyl)mesitylene is a versatile chemical compound known for its complex structure and diverse applications in scientific research. The compound features a trifluoromethyl group and two nitro groups attached to a mesitylene core, making it a valuable tool for studying various chemical reactions and synthesizing new compounds.

Preparation Methods

The synthesis of 1,3-Dinitro-5-(trifluoromethyl)mesitylene typically involves multiple steps. One common method includes the nitration of mesitylene, followed by the introduction of the trifluoromethyl group. The nitration process involves treating mesitylene with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The trifluoromethylation can be achieved using reagents such as Togni reagent .

Industrial production methods often involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,3-Dinitro-5-(trifluoromethyl)mesitylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrazine monohydrate for reduction and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dinitro-5-(trifluoromethyl)mesitylene is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the design of drugs with improved efficacy and reduced side effects.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1,3-Dinitro-5-(trifluoromethyl)mesitylene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1,3-Dinitro-5-(trifluoromethyl)mesitylene can be compared with other similar compounds such as:

    1,3,5-Trinitrobenzene: Known for its explosive properties, it differs in the absence of the trifluoromethyl group.

    2,4,6-Trinitrotoluene (TNT): Another explosive compound, TNT lacks the trifluoromethyl group and has a different substitution pattern.

    1,3-Dinitrobenzene: Similar in having two nitro groups but lacks the trifluoromethyl group.

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

1,3,5-trimethyl-2,4-dinitro-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c1-4-7(10(11,12)13)5(2)9(15(18)19)6(3)8(4)14(16)17/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFHGEVJHGNWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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